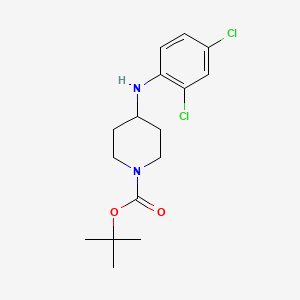

tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Description

Background and Significance

tert-Butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate (CAS: 860785-94-0) is a synthetic organic compound with significant applications in pharmaceutical chemistry. It serves as a critical intermediate in the synthesis of opioid analgesics, including fentanyl derivatives such as butyrylfentanyl and furanylfentanyl. Its structural framework—a piperidine core modified with a tert-butyl carbamate group and a 2,4-dichloroaniline substituent—enables versatile reactivity in multi-step synthetic pathways. The compound’s importance is underscored by its regulation under the U.S. Drug Enforcement Administration’s List 1 Chemicals due to its role in illicit drug manufacturing.

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is tert-butyl 4-(2,4-dichlorophenylamino)piperidine-1-carboxylate . Key synonyms include:

- 4-(2,4-Dichloroanilino)-1-(tert-butoxycarbonyl)piperidine

- 1-Boc-4-(2,4-dichlorophenylamino)piperidine

- N-Boc-4-(2,4-dichloroanilino)piperidine.

The nomenclature reflects its functional groups: a piperidine ring (position 4 substituted with a 2,4-dichloroaniline moiety) and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.

Chemical Registry Information

| Property | Value |

|---|---|

| CAS Registry Number | 860785-94-0 |

| Molecular Formula | C₁₆H₂₂Cl₂N₂O₂ |

| Molecular Weight | 345.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |

| InChI Key | OOWJSIJPXPSSKP-UHFFFAOYSA-N |

| XLogP3-AA | 4.5 (predicted) |

The compound’s registry data confirm its identity across diverse chemical databases, including PubChem and ChemSpider.

Structural Overview and Molecular Description

The molecule comprises three distinct components:

- Piperidine Ring : A six-membered heterocycle with one nitrogen atom. The ring exists in a chair conformation, with the 4-position substituted by the 2,4-dichloroaniline group.

- tert-Butoxycarbonyl (Boc) Group : A protective group attached to the piperidine nitrogen, enhancing stability during synthetic reactions.

- 2,4-Dichloroaniline Substituent : An aromatic amine with chlorine atoms at the 2- and 4-positions, contributing to electronic effects and steric hindrance.

Crystallographic studies reveal a planar aromatic system in the dichloroaniline moiety, while the piperidine ring adopts a non-planar geometry to minimize steric clashes. The Boc group’s tert-butyl component creates a hydrophobic domain, influencing solubility and reactivity.

Properties

IUPAC Name |

tert-butyl 4-(2,4-dichloroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWJSIJPXPSSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves the reaction of 2,4-dichloroaniline with a suitable pyridinecarboxylate precursor under controlled conditions. One common method involves the use of tert-butyl 4-piperidone-1-carboxylate as the starting material. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- The compound has demonstrated potential as an anticancer agent. Research indicates that derivatives of tetrahydropyridine structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The dichloroaniline moiety may enhance the compound's ability to interact with cancer-related proteins, thus contributing to its efficacy in cancer treatment .

-

Neuroprotective Effects :

- Studies have shown that compounds similar to tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate exhibit neuroprotective properties. They can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit amyloid-beta aggregation is particularly noteworthy, suggesting a role in preventing or treating neurodegenerative conditions .

- Antimicrobial Activity :

Synthetic Applications

- Intermediate in Organic Synthesis :

- Reagent for Chemical Reactions :

Case Study 1: Neuroprotective Effects Against Amyloid Beta

In a study exploring the protective effects of pyridine derivatives on astrocytes exposed to amyloid beta, this compound was tested for its ability to reduce inflammatory markers and oxidative stress. Results indicated a significant reduction in TNF-α levels and free radical formation, supporting its potential use in Alzheimer's disease therapy .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of various tetrahydropyridine derivatives, including this compound. The compound exhibited dose-dependent inhibition of tumor cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest being investigated .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The dichloroaniline moiety may interact with enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes .

Comparison with Similar Compounds

Key Comparisons

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichloroanilino substituent increases lipophilicity and may enhance membrane permeability compared to the 4-isopropylanilino analog . Positional Isomerism: The 3,4-dichloroanilino analog (piperidine core) exhibits a chair conformation with intermolecular N–H⋯O hydrogen bonding, whereas the 2,4-dichloroanilino derivative (tetrahydropyridine core) may adopt different conformational dynamics due to ring strain .

Biological Activity: Diazabicycloheptane derivatives (e.g., compound 45 in ) demonstrate potent binding to α4β2 nAChRs, suggesting that bicyclic frameworks enhance target engagement compared to monocyclic analogs.

Synthetic Utility :

- Thiazole-containing analogs (e.g., [CAS 869901-02-0]) are valued for their heterocyclic diversity, enabling applications in medicinal chemistry and materials science .

Physicochemical Properties :

- Melting points vary significantly: dichloro-substituted compounds generally exhibit higher melting points (e.g., 170–174°C for compound 44 ) compared to formylthiazole derivatives (71–73°C ), reflecting differences in crystallinity and intermolecular forces.

Research Findings and Trends

- Structural Dynamics: X-ray crystallography of the 3,4-dichloroanilino piperidine derivative reveals a chair conformation stabilized by hydrogen bonds, which may inform drug design strategies for improving metabolic stability .

- Commercial Availability: Halogenated derivatives (e.g., dichloroanilino compounds) are often priced higher (e.g., ~JPY 70,200/g for thiazole analogs ) due to complex synthesis and purification requirements.

Biological Activity

tert-Butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H22Cl2N2O2

- Molecular Weight : 345.27 g/mol

- CAS Number : 860785

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular mechanisms and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, demonstrating inhibitory effects that suggest potential use as an antimicrobial agent.

Anticancer Properties

A notable area of investigation is the compound's anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines. For example, in vitro studies demonstrated cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating effective concentrations for inducing cell death.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against HeLa cells with an IC50 of 10 µg/mL. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Indicated that the compound enhances apoptosis via ROS generation in MCF-7 cells. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, coupling tert-butyl 4-aminotetrahydro-1(2H)-pyridinecarboxylate with 2,4-dichloroaniline under palladium catalysis (e.g., Pd(OAc)₂) in the presence of a ligand (Xantphos) and a base (Cs₂CO₃) at 80–100°C for 12–24 hours yields the product .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

- Critical Parameters : Monitor reaction progress with TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

| Reaction Condition | Parameter |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | Xantphos |

| Temperature | 90°C |

| Time | 18 hours |

Q. How can the compound’s solubility and stability be evaluated for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm). The tert-butyl group enhances lipophilicity (calculated logP ~4.5), limiting aqueous solubility .

- Stability : Incubate in PBS at 37°C for 24–72 hours and analyze degradation via LC-MS. Acidic/basic conditions may hydrolyze the ester moiety .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines the structure. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 9.78 Å, b = 10.61 Å, c = 16.82 Å. Hydrogen bonding between the anilino NH and carboxylate oxygen stabilizes the conformation .

- Data Contradictions : If NMR suggests rotational freedom in solution but XRD shows rigidity, perform variable-temperature NMR to study dynamic effects .

| Crystallographic Data | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Z | 4 |

| R-factor | 0.034 |

Q. How does the substitution pattern (2,4-dichloroanilino) influence biological activity in structure-activity relationship (SAR) studies?

- Methodology : Compare binding affinity (e.g., α4β2 nAChR) of this compound with analogs (e.g., 3,4-dichloro or mono-chloro derivatives). Chlorine atoms at positions 2 and 4 enhance hydrophobic interactions and electron withdrawal, increasing receptor affinity (IC₅₀ ~0.5 nM vs. ~2 nM for 3,4-dichloro analog) .

- Experimental Design : Use radioligand displacement assays (³H-epibatidine) on transfected HEK293 cells. Validate with molecular docking (PDB: 5KXI) .

Q. What strategies mitigate conflicting data between computational and experimental logP values?

- Contradiction Analysis : If experimental logP (e.g., 4.2 via shake-flask) diverges from computed values (e.g., 4.8 via XLogP3), reassess computational parameters (e.g., atomic contribution models) or experimental conditions (pH, solvent impurities). Cross-validate with reversed-phase HPLC retention times .

Q. How can the compound’s stability under varying pH conditions inform formulation design?

- Methodology : Conduct accelerated stability testing at pH 1–10 (HCl/NaOH buffers) at 40°C. Monitor degradation products (e.g., free piperidine or 2,4-dichloroaniline) via LC-MS. The tert-butyl ester is prone to hydrolysis at pH < 3 or > 10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.